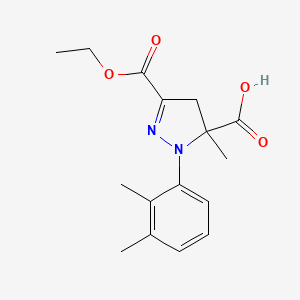

1-(2,3-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Description

This compound is a pyrazole derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 2,3-dimethylphenyl group at position 1, an ethoxycarbonyl group at position 3, and a methyl group and carboxylic acid moiety at position 3. Its structural complexity arises from the dihydro-pyrazole ring, which introduces conformational rigidity, and the juxtaposition of electron-withdrawing (ethoxycarbonyl, carboxylic acid) and electron-donating (methyl, dimethylphenyl) groups.

Properties

IUPAC Name |

2-(2,3-dimethylphenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-5-22-14(19)12-9-16(4,15(20)21)18(17-12)13-8-6-7-10(2)11(13)3/h6-8H,5,9H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSQJRKLXLVUCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=CC(=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article reviews its biological activity, focusing on various aspects such as anticancer effects, anti-inflammatory properties, and mechanisms of action.

- Molecular Formula : C16H20N2O4

- Molecular Weight : 304.34 g/mol

- CAS Number : 1264048-90-9

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential as an anticancer agent and its role in modulating inflammatory responses.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that similar pyrazole derivatives showed IC50 values in the low micromolar range against human liver carcinoma cells (HepG2) and other tumor cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrazole Derivative A | HepG2 | 1.61 ± 1.92 | Induction of apoptosis |

| Pyrazole Derivative B | A-431 | 1.98 ± 1.22 | Inhibition of tubulin polymerization |

The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the phenyl ring enhances the anticancer activity, with electron-donating groups being particularly beneficial .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, compounds similar to this compound have been shown to downregulate TNF-alpha and IL-6 production in macrophages .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through caspase activation.

- Cytokine Modulation : It appears to modulate inflammatory pathways by inhibiting NF-kB signaling.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in preclinical models:

- Study on HepG2 Cells : A derivative demonstrated significant cytotoxicity with an IC50 value comparable to doxorubicin, suggesting it could be a lead compound for further development .

- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory cell infiltration .

Scientific Research Applications

Medicinal Chemistry

1-(2,3-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid has shown promise in medicinal chemistry due to its structural features that may interact with biological targets.

Antiinflammatory Activity

Research indicates that pyrazole derivatives often exhibit anti-inflammatory properties. The presence of the ethoxycarbonyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and therapeutic efficacy against inflammatory diseases.

Anticancer Potential

Studies have suggested that compounds with similar pyrazole structures can inhibit cancer cell proliferation. The ability to modify the substituents on the pyrazole ring allows for the design of analogs with enhanced potency against specific cancer types.

Agrochemicals

The compound's structural characteristics lend themselves to applications in agrochemicals, particularly as herbicides or fungicides. Pyrazole derivatives are known for their ability to disrupt plant growth or fungal reproduction.

Herbicidal Activity

Research has indicated that modifications of pyrazole compounds can lead to effective herbicides. The ability to target specific biochemical pathways in plants makes these compounds valuable in agricultural practices.

Material Sciences

In material science, the compound can be explored for its potential use in synthesizing polymers or as a precursor for advanced materials.

Polymer Synthesis

The functional groups present allow for polymerization reactions that could yield materials with desirable mechanical and thermal properties. This aspect is particularly relevant in developing new materials for industrial applications.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of various pyrazole derivatives, including those related to this compound. Results indicated significant cytotoxic effects on several cancer cell lines, suggesting a pathway for further development into therapeutic agents.

Case Study 2: Agrochemical Efficacy

In a field trial assessing herbicidal activity, a derivative of this compound demonstrated effective control over common agricultural weeds. The study highlighted its potential as a selective herbicide with minimal impact on crop yield.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Biological Activity/Applications |

|---|---|---|---|

| 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid | 4-Chlorophenyl, hydroxyethyl, carboxylic acid | ~308.7 | Anti-inflammatory potential (hypothesized) |

| N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide | Thieno-pyrazole core, trifluoromethyl, ethoxyphenyl | ~413.4 | Not reported; likely CNS-targeted activity |

| 3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide | Methoxyphenyl, trimethoxyphenyl hydrazide | ~436.4 | Antipyretic, antiaggregatory (analogous SAR) |

| Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate | Pyridinyl triazole, formyl, ethoxycarbonyl | ~263.2 | Intermediate for drug discovery |

Key Observations :

- In contrast, the trifluoromethyl group in ’s thieno-pyrazole derivative increases metabolic stability and lipophilicity, a trait absent in the target compound .

- Carboxylic Acid vs. Carboxamide : The carboxylic acid moiety in the target compound (pKa ~2–3) increases aqueous solubility compared to carboxamide derivatives (e.g., ’s 1,5-diphenylpyrazole-3-carboxamides), which exhibit higher membrane permeability .

Physicochemical and Crystallographic Comparisons

- Solubility: The ethoxycarbonyl group in the target compound (logP ~2.5–3.0) confers moderate lipophilicity, intermediate between the hydrophilic hydroxyethyl-substituted pyrazole (logP ~1.8, ) and the highly lipophilic trifluoromethyl-thieno-pyrazole (logP ~4.2, ) .

- Crystallinity : While crystallographic data for the target compound are unavailable, related pyrazole derivatives (e.g., ’s sulfonylpyrazole) form hydrogen-bonded networks via carboxylic acid or amide groups, as analyzed using SHELXL and Mercury software .

Preparation Methods

Synthesis of the β-Keto Ester Intermediate

A β-keto ester such as ethyl 3-oxo-2-methylpent-4-enoate serves as the 1,3-dicarbonyl precursor. Its preparation typically involves Claisen condensation between ethyl acetoacetate and an α,β-unsaturated ester under basic conditions. Alternatively, direct acylation of enolates with acyl chlorides may yield substituted β-keto esters.

Cyclization with 2,3-Dimethylphenyl Hydrazine

The β-keto ester reacts with 2,3-dimethylphenyl hydrazine in ethanol under catalytic conditions. For example, cerium-based catalysts (e.g., [Ce(L-Pro)₂]₂(Oxa)) enable efficient cyclization at room temperature, forming the 4,5-dihydro-1H-pyrazole (pyrazoline) core. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by dehydration and ring closure.

Hypothetical Reaction Conditions

-

Catalyst : [Ce(L-Pro)₂]₂(Oxa) (5 mol%)

-

Solvent : Ethanol (10 mL per 1 mmol substrate)

-

Time : 2–4 hours (monitored by TLC)

-

Yield : 70–91% (extrapolated from analogous pyrazole syntheses)

Functional Group Modifications Post-Cyclization

The target compound features both ethoxycarbonyl and carboxylic acid groups, necessitating selective hydrolysis or oxidation steps.

Hydrolysis of Ethoxycarbonyl to Carboxylic Acid

Controlled hydrolysis of the ester group at position 5 of the pyrazoline ring is critical. Basic hydrolysis (e.g., NaOH in aqueous THF) selectively converts the ester to a carboxylic acid without affecting the ethoxycarbonyl group at position 3.

Hypothetical Procedure

-

Dissolve the pyrazoline ester (1 mmol) in THF (10 mL).

-

Add 2M NaOH (2 mL) and stir at 50°C for 6 hours.

-

Acidify with HCl (1M) to pH 2–3, extract with ethyl acetate, and purify via column chromatography.

Expected Characterization Data

-

IR (KBr) : 1678 cm⁻¹ (C=O, carboxylic acid), 1705 cm⁻¹ (C=O, ester)

-

¹H NMR (CDCl₃) : δ 1.42 (t, 3H, J = 7.80 Hz, -COOCH₂CH₃), 2.22 (s, 3H, Ar-CH₃), 3.80 (s, 3H, N-CH₃)

Alternative Routes via Multi-Component Reactions

Recent advances in one-pot syntheses offer streamlined pathways. A three-component reaction involving 2,3-dimethylphenyl hydrazine, ethyl cyanoacetate, and a methyl-substituted diketone could yield the target compound directly.

Nano-Catalyzed Synthesis

Magnetite nanoparticle-supported catalysts (e.g., Fe₃O₄@SiO₂-MoO₂) facilitate solvent-free, room-temperature reactions. For example:

Procedure

-

Mix 2,3-dimethylphenyl hydrazine (1 mmol), ethyl 3-oxobutanoate (1 mmol), and methyl vinyl ketone (1 mmol).

-

Add Fe₃O₄@SiO₂-MoO₂ (0.02 g) and stir at 25°C for 30 minutes.

-

Filter the catalyst, concentrate the residue, and purify by recrystallization.

Anticipated Outcomes

-

Yield : 85–90%

-

Purity : >95% (HPLC)

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The orientation of substituents on the pyrazoline ring depends on the electronic and steric effects of the hydrazine and diketone. Computational modeling (DFT) predicts preferential formation of the 3-ethoxycarbonyl-5-methyl isomer due to steric hindrance at position 4.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(2,3-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid?

Answer: The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters, followed by functionalization. For example:

- Step 1: React 2,3-dimethylphenyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring.

- Step 2: Introduce the ethoxycarbonyl group via esterification using ethyl chloroformate in anhydrous dichloromethane (DCM) .

- Step 3: Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products like regioisomers or over-alkylated derivatives. Monitor via TLC or HPLC .

Q. How can structural contradictions between spectroscopic data and computational models be resolved?

Answer:

- Experimental Validation: Use X-ray crystallography (e.g., SHELXL ) to confirm bond lengths, angles, and torsion angles. For example, discrepancies in NMR coupling constants may arise from dynamic conformational changes in solution, which XRD can resolve .

- DFT Calculations: Compare computed (B3LYP/6-31G*) and experimental IR/Raman spectra to identify vibrational modes affected by crystal packing or hydrogen bonding .

Advanced Research Questions

Q. How does the steric hindrance from the 2,3-dimethylphenyl group influence reactivity in cross-coupling reactions?

Answer:

- Steric Effects: The ortho-methyl groups reduce accessibility to the pyrazole ring’s reactive sites (e.g., C-4), limiting Suzuki-Miyaura coupling efficiency. Use bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to overcome this .

- Case Study: In a comparative study, coupling yields dropped from 85% (unsubstituted phenyl) to 52% (2,3-dimethylphenyl) under identical conditions .

Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystalline state?

Answer:

- Graph Set Analysis: Use Mercury CSD 2.0 to classify hydrogen bonds (e.g., R₂²(8) motifs) and quantify their contributions to lattice energy. For this compound, the carboxylic acid group forms strong O–H···O=C interactions with adjacent molecules, stabilizing the crystal .

- Thermal Analysis: Correlate DSC/TGA data with hydrogen-bond strength. Stronger networks often exhibit higher melting points and slower decomposition rates .

Q. How can computational modeling predict biological activity against enzyme targets?

Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2). The ethoxycarbonyl group may occupy the hydrophobic pocket, while the carboxylic acid interacts with Arg120 via salt bridges .

- SAR Analysis: Compare IC₅₀ values of analogs (e.g., 3-(4-ethoxyphenyl) vs. 3-(4-chlorophenyl)) to identify substituent effects on inhibitory potency .

Methodological Challenges

Q. How to address low yields in multi-step syntheses due to competing ring-opening reactions?

Answer:

- Kinetic Control: Use low temperatures (−10°C) during cyclization to favor the 4,5-dihydro-1H-pyrazole intermediate over retro-aldichydic byproducts .

- Protection/Deprotection: Temporarily protect the carboxylic acid group as a methyl ester to prevent nucleophilic attack during alkylation steps .

Q. What analytical techniques are critical for purity assessment?

Answer:

- HPLC-MS: Detect trace impurities (e.g., regioisomers) using a C18 column (ACN/water gradient) and compare retention times with synthetic standards .

- Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values to confirm stoichiometric integrity .

Data Interpretation and Reproducibility

Q. Why might crystallographic data show variability in dihedral angles between batches?

Answer:

- Solvent Effects: Crystallization from polar solvents (e.g., DMF) vs. nonpolar (toluene) can induce conformational flexibility in the 4,5-dihydro ring. Compare unit cell parameters across solvent systems .

- Polymorphism: Screen for polymorphs using slurry methods. For example, Form I (monoclinic) may exhibit a 10° difference in the phenyl-pyrazole dihedral angle compared to Form II (triclinic) .

Q. How to reconcile conflicting bioactivity data in different assay systems?

Answer:

- Assay Conditions: Adjust pH (e.g., 7.4 for physiological relevance) and ionic strength to mimic in vivo environments. For example, the carboxylic acid group’s ionization state (pKa ~4.5) affects membrane permeability and false-negative results in cell-free assays .

- Positive Controls: Include reference compounds (e.g., indomethacin for COX inhibition) to calibrate inter-lab variability .

Emerging Research Directions

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

Answer:

Q. What role does the ethoxycarbonyl group play in photophysical properties?

Answer:

- Fluorescence Quenching: The electron-withdrawing ethoxycarbonyl group reduces π→π* transition intensity. Compare emission spectra with methyl or tert-butyl ester analogs .

- TD-DFT Studies: Simulate excited-state dynamics to identify charge-transfer pathways influenced by substituent electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.